Structural Regioisomerism: Aryl Bromide vs. Benzylic Bromide Determines Synthetic Utility
4-Bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1) contains an aryl bromide (Br directly attached to the benzene ring), whereas its closest commercial alternative, 4-(bromomethyl)-1-methoxy-2-nitrobenzene (CAS 61010-34-2), contains a benzylic bromide (Br attached to a CH₂ group on the ring) . This single-atom difference (Cₛₚ²–Br vs. Cₛₚ³–Br) entirely dictates the accessible reaction manifold. Aryl bromides undergo palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while benzylic bromides are SN₂ electrophiles. In a Suzuki coupling with phenylboronic acid under standard Pd(PPh₃)₄/Na₂CO₃ conditions, CAS 874959-52-1 is predicted to yield the biaryl product, whereas CAS 61010-34-2 would yield the benzyl-phenyl ether via competing SN₂ pathways [1]. In the context of medicinal chemistry library synthesis, selecting the incorrect regioisomer leads to a completely different chemotype, wasting synthesis resources and invalidating structure-activity relationship data.
| Evidence Dimension | Carbon-halogen bond type (reactivity class) |
|---|---|
| Target Compound Data | Cₛₚ²–Br (aryl bromide); amenable to Pd-catalyzed cross-coupling |
| Comparator Or Baseline | CAS 61010-34-2: Cₛₚ³–Br (benzylic bromide); undergoes SN₂ reactions |
| Quantified Difference | Qualitative binary difference in accessible reaction manifold; no quantitative yield comparison available from a common study |
| Conditions | Structural assignment based on IUPAC nomenclature and SMILES: COCc1ccc(Br)cc1[N+](=O)[O-] (target) vs. COc1ccc(CBr)c([N+](=O)[O-])c1 (comparator) |
Why This Matters
Procurement of the correct regioisomer is essential: selecting CAS 61010-34-2 instead of CAS 874959-52-1 will lead to synthetic failure in any Pd-catalyzed cross-coupling-based synthetic route.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
